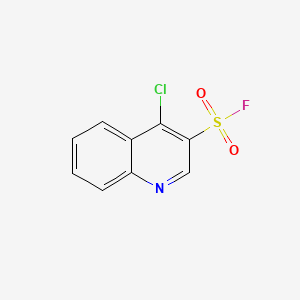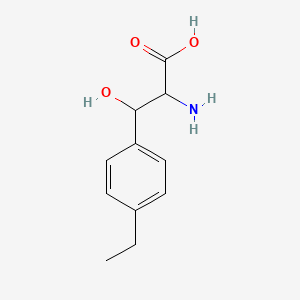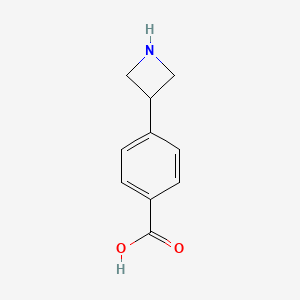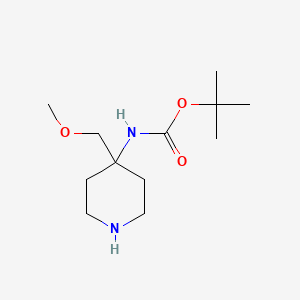![molecular formula C16H14O B13526680 (E)-4-(4-Biphenylyl)-3-buten-2-on [German] CAS No. 32979-83-2](/img/structure/B13526680.png)
(E)-4-(4-Biphenylyl)-3-buten-2-on [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-Biphenylyl)-3-buten-2-on is an organic compound characterized by the presence of a biphenyl group attached to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-Biphenylyl)-3-buten-2-on typically involves the aldol condensation reaction between 4-biphenylcarboxaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of (E)-4-(4-Biphenylyl)-3-buten-2-on can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: (E)-4-(4-Biphenylyl)-3-buten-2-on undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, resulting in halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenylcarboxylic acid.
Reduction: Biphenylbutanol.
Substitution: Bromobiphenyl derivatives.
Scientific Research Applications
(E)-4-(4-Biphenylyl)-3-buten-2-on has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (E)-4-(4-Biphenylyl)-3-buten-2-on involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-Biphenylcarboxaldehyde: A precursor in the synthesis of (E)-4-(4-Biphenylyl)-3-buten-2-on.
Biphenylbutanol: A reduction product of (E)-4-(4-Biphenylyl)-3-buten-2-on.
Bromobiphenyl derivatives: Products of electrophilic aromatic substitution reactions.
Uniqueness: (E)-4-(4-Biphenylyl)-3-buten-2-on is unique due to its combination of a biphenyl group and a butenone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
32979-83-2 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(E)-4-(4-phenylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-12H,1H3/b8-7+ |
InChI Key |
WOYQFGGEPKZWQM-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)

![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
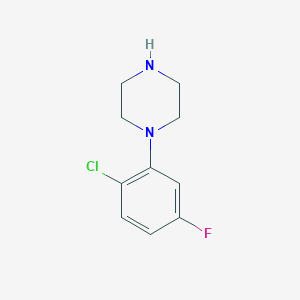
![1-Amino-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B13526644.png)
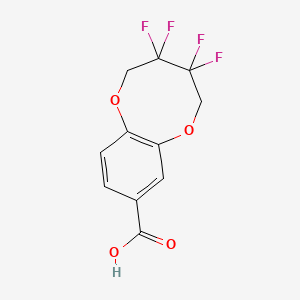

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
